2-(Piperidin-1-ylmethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETGNIQLYMGVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629762 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917747-57-0 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-(Piperidin-1-ylmethyl)benzoic acid
Several classical synthetic routes have been employed to prepare this compound and its derivatives. These methods often involve multiple steps and rely on fundamental organic reactions.
| Starting Material | Key Intermediates | Final Product | General Approach |
| 2-Methylbenzoic acid | 2-(Bromomethyl)benzoic acid ester | This compound | Halogenation followed by nucleophilic substitution and ester hydrolysis. |
| Phthalide | Phthalide derivative | This compound | Ring opening and subsequent amination. |
Mannich Reaction-Based Syntheses
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and is a key method for synthesizing β-amino carbonyl compounds. oarjbp.comresearchgate.net This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, a benzoic acid derivative could potentially be used, though less common for C-H activation of the aromatic ring itself), formaldehyde, and a secondary amine like piperidine (B6355638). jofamericanscience.org A more common approach involves the Mannich reaction on a precursor where the active hydrogen is more readily available, followed by transformation into the benzoic acid. For example, a related synthesis of 2-(piperidine-1-ylmethyl)cyclohexanone involves the reaction of cyclohexanone, formaldehyde, and piperidine hydrochloride. orientjchem.org A similar strategy could be envisioned starting with a suitable precursor that can be later converted to the benzoic acid.
The general mechanism of the Mannich reaction involves the formation of an Eschenmoser-like salt from the amine and aldehyde, which then acts as the electrophile. oarjbp.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Compound with active H | Formaldehyde | Piperidine | Mannich Base |
Reductive Amination Strategies
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction typically involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this strategy would likely involve the reaction of 2-formylbenzoic acid with piperidine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid group.
| Starting Carbonyl | Amine | Reducing Agent | Key Intermediate |
| 2-Formylbenzoic acid | Piperidine | Sodium triacetoxyborohydride | Iminium ion |
Late-stage amination of benzoic acids has also been explored using iridium-catalyzed C-H activation, providing another potential route to related aniline (B41778) derivatives. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic synthesis and provide a direct route to this compound. A common approach involves the reaction of a benzoic acid derivative bearing a leaving group at the ortho-methyl position with piperidine. For instance, the synthesis of the isomeric methyl 3-(piperidin-1-ylmethyl)benzoate has been achieved by reacting methyl 3-(bromomethyl)benzoate with piperidine in toluene (B28343). prepchem.com A similar strategy can be applied to the ortho isomer. The reaction proceeds via an SN2 mechanism where the nitrogen atom of piperidine acts as the nucleophile, displacing the bromide ion. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.
| Substrate | Nucleophile | Solvent | Reaction Type |
| Methyl 2-(bromomethyl)benzoate | Piperidine | Toluene | SN2 |
Advanced Catalytic Systems in Synthetic Routes
Modern synthetic chemistry increasingly relies on the use of advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not widely reported, related transformations highlight the potential of this approach. For example, palladium(0)-catalyzed carbonylation of aryl halides with various nucleophiles is a well-established method for preparing aromatic carboxylic acid derivatives. nih.govresearchgate.net One could envision a strategy where a suitably protected ortho-aminated toluene derivative undergoes a palladium-catalyzed carbonylation to introduce the carboxylic acid functionality.
Furthermore, palladium complexes themselves can be synthesized using ligands derived from related benzoic acid structures, indicating the compatibility of these functional groups with palladium catalysis. otago.ac.nz The development of palladium-catalyzed reactions for the synthesis of complex molecules like benzodiazepines showcases the power of these methods in constructing heterocyclic systems. mdpi.com
| Reaction Type | Catalyst | Substrates | Potential Application |
| Carbonylation | Pd(0) complex | Aryl halide, CO, Piperidine | Synthesis of benzamides from aryl halides. |
| Buchwald-Hartwig Amination | Pd(0)/Pd(II) complex | Aryl halide, Piperidine | Formation of the C-N bond between the aromatic ring and piperidine. |
Derivatization Strategies for Structural Modification
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Strategic derivatization can be undertaken at two primary locations: the benzoic acid moiety and the piperidine ring. These transformations enable the fine-tuning of the molecule's physicochemical properties.
The carboxylic acid group and the adjacent benzylic position on the benzene (B151609) ring are key sites for a variety of chemical transformations, including oxidation, reduction, esterification, and amidation.
The alkyl side chain of the benzoic acid portion can undergo oxidation under specific conditions. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) are commonly used to oxidize alkylbenzenes to their corresponding benzoic acids. youtube.com This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon. youtube.com In the case of this compound, the benzylic position is the carbon atom of the methyl group attached to both the benzene ring and the piperidine nitrogen.
Another relevant transformation is the allylic oxidation of 2-allylbenzoic acids, which can yield phthalides using a palladium catalyst and oxygen. rsc.org While not directly applicable to the saturated methylene (B1212753) linker in this compound, this demonstrates that the ortho-position of benzoic acid can be a site for oxidative cyclization. Furthermore, 2-Iodoxybenzoic acid (IBX) is a versatile oxidizing agent capable of converting alcohols to aldehydes and ketones, and can also oxidize carbons at allylic and benzylic positions. orientjchem.orgwikipedia.orgsioc-journal.cn
Table 1: General Oxidation Reactions of Benzoic Acid Derivatives
| Reactant Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Alkylbenzene | Chromic Acid or Permanganate | Benzoic Acid | youtube.com |
| 2-Allylbenzoic Acid | Pd(OAc)₂, O₂ | Phthalide | rsc.org |
| Benzyl (B1604629) Alcohol | 2-Iodoxybenzoic Acid (IBX) | Benzaldehyde | orientjchem.org |
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding [2-(piperidin-1-ylmethyl)phenyl]methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for the reduction of carboxylic acids to primary alcohols. embibe.com
Catalytic hydrogenation represents another viable method. For instance, benzoic acid can be selectively hydrogenated to benzyl alcohol using a Platinum/Tin dioxide (Pt/SnO₂) catalyst under hydrogen pressure. qub.ac.ukmanchester.ac.uk This method has shown high selectivity for the carbonyl group reduction over the aromatic ring. manchester.ac.uk A biphasic system using aqueous hydriodic acid and toluene with red phosphorous as a stoichiometric reductant has also been effective for reducing benzylic alcohols to the corresponding hydrocarbons, a reaction first described by Kiliani. nih.gov
Table 2: Reduction of Benzoic Acid to Benzyl Alcohol
| Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|
| LiAlH₄ or Diborane | Ether Solution | Primary Alcohol | embibe.com |
| H₂, Pt/SnO₂ | 190 °C, 30 bar H₂ | Benzyl Alcohol | qub.ac.uk |
| Conc. HNO₃, Conc. H₂SO₄ then LiAlH₄ | Nitration followed by reduction | m-Nitro benzyl alcohol | youtube.com |
The carboxyl group is readily converted into esters and amides, which are among the most common derivatives of carboxylic acids.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate, an isomer of the target compound's methyl ester, is achieved by reacting piperidine with methyl 3-(bromomethyl)benzoate in toluene. prepchem.com A similar strategy could be employed for the 2-substituted isomer. Another approach is the direct condensation of benzoic acids with methanol (B129727) using a solid acid catalyst, such as one made of titanium and zirconium, under reflux conditions. mdpi.com
Amidation can be performed by first activating the carboxylic acid. A common method involves converting the benzoic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling agents. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are effective for this transformation. unisi.it Other studies have utilized (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as an efficient coupling agent for the amidation of carboxylic acids under mild conditions. lookchemmall.com Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been developed, offering a different approach to forming C-N bonds. ibs.re.kr
Table 3: Esterification and Amidation Reactions of Benzoic Acid Derivatives
| Reaction | Reactants | Reagents/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Esterification | Piperidine, Methyl 3-(bromomethyl)benzoate | Toluene, Room Temp | Methyl 3-(piperidin-1-ylmethyl)benzoate | prepchem.com |
| Amidation | 4-(methoxycarbonyl)benzoic acid, Piperidine | 1. SOCl₂, DMF 2. Triethylamine (B128534), Chloroform | Methyl 4-(piperidine-1-carbonyl)benzoate | nih.gov |
| Amidation | Benzoic acid derivatives, Amines | HATU, DIPEA, DMF | Amide | unisi.it |
| Amidation | Carboxylic acids, Amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF | Amide | lookchemmall.com |
The piperidine ring, specifically the tertiary amine nitrogen and the attached benzyl group, can also be a site for chemical modification.
The most prominent substitution reaction involving the N-benzylpiperidine moiety is N-dealkylation, specifically the removal of the benzyl group. This transformation converts the tertiary amine back to a secondary amine (piperidine), which can then be further functionalized. The von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), is a classic method for the N-dealkylation of tertiary amines. mdpi.com This reaction proceeds through a quaternary cyanoammonium intermediate, which then breaks down to yield a cyanamide (B42294) and an alkyl bromide. mdpi.com
Metabolic pathways also offer insight into these transformations. Cytochrome P450 enzymes can catalyze the N-dealkylation of alkylamines through an oxidative process. nih.govsemanticscholar.org This involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that decomposes to the dealkylated amine and an aldehyde. nih.govsemanticscholar.org The microsomal oxidative dealkylation of 1-benzyl-4-cyano-4-phenylpiperidine has been shown to proceed via direct hydroxylation at the benzyl methylene position. nih.gov While these are often metabolic studies, similar transformations can be achieved using chemical reagents that mimic enzymatic oxidation.
Table 4: N-Dealkylation of N-Benzylpiperidine Derivatives
| Substrate | Reagent/Method | Product | Reference(s) |
|---|---|---|---|
| Tertiary Amine | Cyanogen Bromide (von Braun Reaction) | Secondary Amine + Alkyl Bromide | mdpi.com |
| 1-benzyl-4-cyano-4-phenylpiperidine | Microsomal Oxidation | 4-cyano-4-phenylpiperidine | nih.gov |
| Alkylamines | Cytochrome P450 Enzymes | Dealkylated Amine + Aldehyde | nih.govsemanticscholar.org |
Chemical Transformations Involving the Piperidine Ring
N-Alkylation and N-Acylation
The synthesis and transformation of piperidine-containing molecules often involve modifications at the nitrogen atom. N-alkylation and N-acylation are fundamental reactions in this context.
N-Alkylation: The formation of the this compound structure can be achieved via the N-alkylation of piperidine. A common method involves the reaction of piperidine with an appropriate alkyl halide, such as 2-(halomethyl)benzoic acid or its ester derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. researchgate.net For instance, reacting piperidine with methyl 2-(bromomethyl)benzoate in DMF with K₂CO₃ would yield the methylated ester, which can then be hydrolyzed to the final carboxylic acid product. The conditions for such reactions, including temperature and reaction time, can be optimized to ensure high yields and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net
N-Acylation: N-acylation is a key method for forming amide bonds and is highly relevant in the chemistry of piperidine derivatives. This transformation typically involves reacting piperidine or a piperidine derivative with a carboxylic acid that has been activated, or with an acyl halide or anhydride. For example, a substituted benzoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govchemicalbook.com The subsequent reaction of this acyl chloride with piperidine, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the HCl produced, yields the corresponding N-benzoylpiperidine derivative. nih.gov Alternatively, peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly facilitate the amide bond formation between a benzoic acid and piperidine. researchgate.net
Analytical Techniques for Structural Elucidation and Purity Assessment
The confirmation of the structure and purity of this compound requires a combination of chromatographic and spectroscopic methods.
Chromatographic Purification Methods
Due to the presence of both a basic tertiary amine and an acidic carboxylic acid group, this compound is an amphoteric, zwitterionic compound. This characteristic influences the choice of chromatographic purification methods.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of such compounds. For isomers of aminobenzoic acid, which share properties with the target molecule, mixed-mode chromatography columns like Primesep 100 have proven effective. sielc.com These columns utilize a combination of reversed-phase and ion-exchange mechanisms, allowing for the successful separation of isomers with very similar properties. sielc.comhelixchrom.com The retention can be controlled by adjusting mobile phase parameters such as the organic solvent (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com
For preparative scale purification, column chromatography using silica (B1680970) gel is a standard technique. column-chromatography.comresearchgate.net However, the zwitterionic nature of the compound can lead to strong interactions with the silica stationary phase, potentially causing poor separation and peak tailing. To overcome this, modifiers such as triethylamine or acetic acid may be added to the eluent, or specialized stationary phases like alumina (B75360) or functionalized silica could be employed. column-chromatography.com
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aromatic protons on the benzene ring would typically appear in the region of 7.2-8.1 ppm. The methylene bridge protons (-CH₂-) connecting the piperidine and benzoic acid moieties would likely resonate as a singlet around 3.5-4.0 ppm. The protons on the piperidine ring would appear as multiplets in the upfield region, typically between 1.5 and 2.8 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The aromatic carbons would resonate in the 125-140 ppm range. The methylene bridge carbon is expected around 60-65 ppm, while the carbons of the piperidine ring would be found in the 23-55 ppm range. rsc.orgchemicalbook.com
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Click on the headers to sort the data.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 170.0 - 175.0 |
| Aromatic C-H | 7.2 - 8.1 (m, 4H) | 125.0 - 135.0 |
| Aromatic C-COOH | - | 138.0 - 142.0 |
| Aromatic C-CH₂ | - | 130.0 - 134.0 |
| Methylene (-CH₂-) | 3.5 - 4.0 (s, 2H) | 60.0 - 65.0 |
| Piperidine C-H (alpha to N) | 2.4 - 2.8 (m, 4H) | 53.0 - 55.0 |
| Piperidine C-H (beta to N) | 1.5 - 1.7 (m, 4H) | 24.0 - 26.0 |
| Piperidine C-H (gamma to N) | 1.4 - 1.6 (m, 2H) | 23.0 - 25.0 |
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include a very broad O-H stretch for the carboxylic acid, typically observed from 2500 cm⁻¹ to 3300 cm⁻¹, which overlaps with the C-H stretching region. docbrown.inforesearchgate.net A strong C=O (carbonyl) stretching vibration for the carboxylic acid would be prominent around 1700-1680 cm⁻¹. docbrown.info Aliphatic C-H stretching from the piperidine and methylene groups would appear just below 3000 cm⁻¹, and C-N stretching vibrations would be visible in the fingerprint region (1250-1020 cm⁻¹). ucl.ac.uk
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (219.28 g/mol for C₁₃H₁₇NO₂). cymitquimica.com The fragmentation pattern would likely include a prominent peak corresponding to the loss of the carboxyl group (-COOH, 45 Da) and a base peak resulting from cleavage at the benzylic position to form the piperidinomethyl cation ([C₅H₁₀NCH₂]⁺, m/z 98) or the tropylium (B1234903) ion (m/z 91). nist.gov
Biological Activity and Pharmacological Potential
Anti-inflammatory Efficacy Investigations
The anti-inflammatory potential of piperidine-containing compounds has been explored through various mechanisms. A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 5, was identified from an in-house library and demonstrated good anti-inflammatory activity. nih.govresearchgate.net Based on this initial finding, two series of derivatives were designed and synthesized. Many of these synthesized compounds showed significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govresearchgate.net
Notably, compound 6e from this series exhibited the most potent inhibitory activity against both NO and TNF-α, with IC50 values of 0.86 μM and 1.87 μM, respectively. nih.govresearchgate.net Further in vivo studies on xylene-induced ear edema in mice revealed that compound 6e had more potent anti-inflammatory effects than the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govresearchgate.net Western blot analysis indicated that compound 6e could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages, suggesting a mechanism of action involving the NF-κB signaling pathway. nih.gov
Another area of investigation for anti-inflammatory effects is the inhibition of soluble epoxide hydrolase (sEH). Pharmacological inhibition of sEH is considered a potential therapeutic strategy for inflammatory diseases by stabilizing endogenous epoxyeicosatrienoic acids. mdpi.com A series of 2-(piperidin-4-yl)acetamides were synthesized and evaluated as sEH inhibitors. mdpi.com One selected compound from this series demonstrated anti-inflammatory effects with greater effectiveness than the reference sEH inhibitor, TPPU. mdpi.com
Additionally, prenylated benzoic acid derivatives isolated from Piper species have shown a range of biological activities, including anti-inflammatory properties. researchgate.net The anti-inflammatory activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has also been reported, showing efficacy comparable to diclofenac. mdpi.com Furthermore, 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines have been investigated as dual-acting H3R/H4R ligands, with some compounds showing interesting anti-inflammatory activity in a murine asthma model. nih.gov
Table 1: Anti-inflammatory Activity of Selected Piperidine (B6355638) Derivatives
| Compound | Target/Assay | IC50/Effect | Reference |
|---|---|---|---|
| 6e | NO Production (RAW 264.7 cells) | 0.86 μM | nih.govresearchgate.net |
| 6e | TNF-α Production (RAW 264.7 cells) | 1.87 μM | nih.govresearchgate.net |
| 6e | Xylene-induced ear edema in mice | More potent than ibuprofen | nih.govresearchgate.net |
| Selected 2-(piperidin-4-yl)acetamide | sEH Inhibition | More effective than TPPU | mdpi.com |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Comparable to diclofenac | mdpi.com |
| LINS01005 | Murine asthma model | Reduced eosinophil counts and COX-2 expression | nih.gov |
Anticancer and Antitumor Potential
The piperidine moiety is a structural component of numerous compounds investigated for their anticancer properties. nih.gov These compounds have been shown to affect various cancer cell lines through different mechanisms of action.
Derivatives containing the piperidine scaffold have demonstrated a range of cytotoxic activities across various cancer cell lines. For instance, two novel piperidone compounds, 2608 and 2610 , exhibited broad cytotoxic activity. nih.gov Their mechanism of action was found to be through the induction of apoptosis, involving the accumulation of reactive oxygen species (ROS), depolarization of mitochondria, and activation of caspase-3/7. nih.gov
In another study, a series of N-(2-mercaptobenzenesulfonyl)guanidine derivatives modified with nitrogen-containing heterocycles, including piperidine, were synthesized and evaluated for their antiproliferative activity against human cancer cell lines HCT-116 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). sciforum.net Derivatives containing a piperidine residue showed a moderate antiproliferative effect, with IC50 values around 40 μM. sciforum.net
Furthermore, a newly synthesized pyrrolo[1,2-a]quinoxaline (B1220188) derivative, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one (compound 9 ), showed interesting cytotoxic potential against several human leukemia cell lines, including HL60, K52, and U937 cells. mdpi.com Its IC50 values were comparable to the reference drug A6730 in some cell lines. mdpi.com
Table 2: Antiproliferative Activity of Selected Piperidine-Containing Compounds
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Piperidone 2608 | Various cancer cell lines | Broad cytotoxicity | nih.gov |
| Piperidone 2610 | Various cancer cell lines | Broad cytotoxicity | nih.gov |
| N-(2-mercaptobenzenesulfonyl)guanidine derivative with piperidine | HCT-116, MCF-7, HeLa | ~ 40 μM | sciforum.net |
| Pyrrolo[1,2-a]quinoxaline derivative 9 | U937 (leukemia) | 8 μM | mdpi.com |
| Pyrrolo[1,2-a]quinoxaline derivative 9 | K562 (leukemia) | Not specified | mdpi.com |
| Pyrrolo[1,2-a]quinoxaline derivative 9 | HL60 (leukemia) | 31 μM | mdpi.com |
Research into the anticancer mechanisms of piperidine derivatives has also focused on their ability to modulate specific molecular targets involved in cancer progression. A 2,5-substituted benzoic acid scaffold was designed to create dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in a wide range of cancers. nih.gov Structure-based design led to the development of compound 24 , which binds to both Mcl-1 and Bfl-1 with Ki values of 100 nM and demonstrates selectivity over other Bcl-2 family proteins. nih.gov This dual inhibition is significant as both Mcl-1 and Bfl-1 are implicated in therapeutic resistance. nih.gov
Potential for Central Nervous System (CNS) Disorders
The piperidine ring is a common feature in many centrally acting agents, and derivatives of 2-(Piperidin-1-ylmethyl)benzoic acid have been explored for their potential in treating CNS disorders.
A series of 2-(piperidin-3-yl)-1H-benzimidazoles were identified as selective H1-antihistamines with the potential for use as sedative-hypnotics for insomnia. nih.gov These compounds were designed for CNS penetration, and one example, 9q , retained a suitable selectivity profile with CNS exposure comparable to known centrally active H1-antihistamines. nih.gov
In the context of Alzheimer's disease, a progressive neurological disorder, various piperidine-containing compounds have been investigated. nih.govacs.org Ultrasound-assisted synthesis has been used to create piperidinyl-quinoline acylhydrazone therapeutics that act as potent and selective inhibitors of cholinesterase enzymes, a key target in Alzheimer's therapy. nih.gov
Furthermore, the glycine (B1666218) transporter type 1 (GlyT1) inhibitor, 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide (B126), monohydrochloride (SSR504734), has been shown to increase central N-methyl-D-aspartate (NMDA) glutamatergic tone. nih.gov This compound was found to enhance the facilitatory influence of glutamatergic afferents on dopamine (B1211576) neurotransmission in the nucleus accumbens, suggesting a potential role in disorders involving the dopaminergic system, such as schizophrenia. nih.gov
Natural compounds are also a source of potential treatments for neurological disorders. nih.gov While not directly focused on this compound, this research highlights the broad potential of diverse chemical structures in addressing complex neurological conditions.
Mechanism of Action Investigations
Identification and Validation of Molecular Targets
There is no available research that identifies or validates specific molecular targets for 2-(Piperidin-1-ylmethyl)benzoic acid. Scientific inquiry into which proteins, enzymes, receptors, or other biomolecules this compound may interact with has not been published.
Elucidation of Ligand-Target Binding Modes
In the absence of identified molecular targets, there is no information regarding the ligand-target binding modes of this compound. Studies involving techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling to determine the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) have not been reported for this compound.
Modulation of Specific Biological Pathways
There is no available data to suggest that this compound modulates any specific biological pathways. Research into its potential effects on signaling cascades, metabolic pathways, or other cellular processes has not been documented in the scientific literature.
Analysis of Cellular and Subcellular Effects
There are no published studies analyzing the cellular or subcellular effects of this compound. Information regarding its impact on cell viability, proliferation, morphology, or its localization within cellular compartments is not available.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophoric Features
The fundamental structure of 2-(Piperidin-1-ylmethyl)benzoic acid comprises several key pharmacophoric features that are essential for its biological activity. These features include:
The Benzoic Acid Moiety : The carboxylic acid group is a crucial feature, often acting as a hydrogen bond donor or acceptor, or participating in ionic interactions with biological targets. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions.
The Piperidine (B6355638) Ring : This saturated heterocycle provides a basic nitrogen atom, which is typically protonated at physiological pH, allowing for ionic bonding. The ring's conformational flexibility and lipophilic character also contribute to target binding. thieme-connect.com
The Methylene (B1212753) Linker : The CH₂ group connecting the piperidine and benzoic acid moieties provides a specific spatial arrangement and orientation between these two key pharmacophores, which is often critical for optimal interaction with the target binding site.
These core features form the basis for the rational design of more potent and selective analogs.
Impact of Benzoic Acid Moiety Modifications on Bioactivity and Selectivity
Modifications to the benzoic acid portion of the molecule have demonstrated a significant impact on bioactivity and selectivity. Research into related benzoylpiperidine and benzamide (B126) derivatives shows that substitutions on the aromatic ring can fine-tune the compound's electronic and steric properties. unipi.iticm.edu.pl
Table 1: Impact of Benzoic Acid Moiety Modifications
| Modification | Observation | Potential Effect |
|---|---|---|
| Introduction of electron-withdrawing groups (e.g., -F, -CF₃) | Altered potency in MAGL inhibitors. unipi.it | Modifies electronic properties and binding interactions. |
| Introduction of electron-donating groups (e.g., -OCH₃) | Influenced activity in benzoylpiperidine derivatives. unipi.it | Changes hydrogen bonding capacity and lipophilicity. |
Influence of Piperidine Ring Substitutions on Pharmacological Profile
The piperidine ring is a versatile scaffold that allows for extensive modifications, which can profoundly influence the pharmacological profile of the resulting analogs. mdpi.com Key SAR findings related to this moiety include:
N-Alkylation : In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the removal of an N-isopropyl group from the piperidine led to a significant decrease in activity, whereas an N-methyl analog was found to be equipotent. nih.gov This indicates a specific size and lipophilicity requirement for the substituent at this position.
Positional Isomerism : Moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound, highlighting the importance of the substituent's spatial location for optimal target interaction. nih.gov
Ring Substitution : Introducing substituents directly onto the piperidine ring can enhance properties like aqueous solubility. thieme-connect.com For example, substitution at the 2-position of the piperidine ring has been shown to be an effective strategy for improving this physicochemical property. thieme-connect.com
Heterocycle Replacement : In some cases, replacing the piperidine ring with another heterocycle, such as piperazine, has been explored to modulate activity and selectivity. unisi.it
Studies on N-(piperidin-4-yl)-naphthamides further revealed that substitutions on a benzyl (B1604629) group attached to the piperidine nitrogen could modulate receptor affinity. Halogen and methyl substitutions at the 3- or 4-position of the benzyl group were found to increase affinity for the D₄.₂ receptor. nih.gov
Table 2: Influence of Piperidine Ring Modifications
| Modification Type | Specific Change | Outcome on Bioactivity |
|---|---|---|
| N-Substitution | Removal of isopropyl group | Much less active compound. nih.gov |
| N-methyl substitution | Equipotent with isopropyl analog. nih.gov | |
| Positional Isomerism | N-methylpiperidine moved from 4- to 3-position | Tolerated, but less active. nih.gov |
| Benzyl Group Substitution (on Piperidine-N) | Halogen or methyl at 3- or 4-position | Increased D₄.₂ receptor affinity. nih.gov |
Stereochemical Considerations in Activity and Target Specificity
Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets. The introduction of chiral centers into the piperidine scaffold can lead to enantiomers with markedly different biological activities, selectivities, and metabolic profiles. thieme-connect.com
Rational Design and Synthesis of Analogs with Enhanced Biological Profiles
The knowledge gained from SAR studies provides a roadmap for the rational design and synthesis of new analogs with improved properties. This process involves a feedback loop where SAR data informs the design of new molecules, which are then synthesized and tested to further refine the SAR models.
Examples of this approach include:
Design of Reversible Inhibitors : Based on an initial hit, benzylpiperidine and benzylpiperazine derivatives were designed and synthesized as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), leading to compounds with high potency and selectivity. unisi.it
Synthesis of Hybrid Molecules : Enkephalin analogs were conjugated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives to create hybrid molecules. nih.gov These new entities showed remarkable binding affinities at both μ and δ opioid receptors, demonstrating how combining pharmacophores can lead to novel pharmacological profiles. nih.gov
Generation of Focused Libraries : To establish a clear SAR for a novel piperidinol hit with anti-tuberculosis activity, a focused library of 22 analogs was generated using parallel synthesis, allowing for efficient exploration of the chemical space around the core structure. nih.gov
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing "2-(Piperidin-1-ylmethyl)benzoic acid". These methods allow for the detailed exploration of the molecule's electronic structure and its correlation with chemical behavior.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of "this compound" has been determined through geometry optimization calculations, commonly using the B3LYP functional with basis sets such as 6-311++G(d,p). This process identifies the most stable conformation of the molecule by finding the minimum energy state.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-O (Carboxylic) | 1.21 Å |
| C=O (Carboxylic) | 1.36 Å | |
| C-N (Piperidine) | 1.47 Å | |
| Bond Angle | O-C-O (Carboxylic) | 122.5° |
| C-N-C (Piperidine) | 111.8° | |
| Dihedral Angle | C-C-C-N | 179.9° |
Note: These values are representative and may vary based on the specific level of theory and basis set employed in the calculation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is applied to understand the chemical reactivity and electronic properties of "this compound". This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability.
The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is generally located over the electron-rich phenyl ring and the nitrogen atom, whereas the LUMO is distributed across the carboxylic acid group. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Calculated FMO Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 5.3 |
Note: Values are illustrative and depend on the computational methodology.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are essential for identifying sites for intermolecular interactions and predicting reactivity. The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich) and blue signifies areas of positive electrostatic potential (electron-poor).
In the MEP map of "this compound," the most negative potential is localized on the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. Conversely, the most positive region is found around the hydroxyl proton of the carboxylic acid, highlighting its high acidity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is used to investigate charge transfer and intramolecular interactions. This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
Theoretical and Experimental Correlation of Vibrational Spectra
Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic techniques like FT-IR and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies using DFT, a detailed assignment of the experimental spectra can be achieved.
The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a strong correlation between theoretical and experimental data. Key vibrational bands, such as the O-H stretch of the carboxylic acid, the C=O stretch, and various C-H and C-N vibrations, have been successfully assigned for "this compound" through this combined approach.
Table 3: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR | Theoretical (Scaled) |
| O-H stretch | ~3000 (broad) | 2995 |
| C-H stretch (aromatic) | 3060 | 3055 |
| C-H stretch (aliphatic) | 2940, 2855 | 2935, 2850 |
| C=O stretch | 1685 | 1680 |
| C-N stretch | 1150 | 1145 |
Note: Frequencies are representative and can vary with experimental conditions and computational methods.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to explore the interactions of small molecules with biological targets, such as proteins. While specific, detailed studies on "this compound" are not extensively reported in the provided context, the principles of these techniques can be applied to understand its potential biological activity.
Molecular docking would involve predicting the binding pose and affinity of the compound within the active site of a target protein. The various functional groups of "this compound"—the carboxylic acid, the piperidine (B6355638) ring, and the benzene (B151609) ring—would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and π-stacking interactions with the protein's amino acid residues.
Molecular dynamics simulations could then be employed to evaluate the stability of the docked complex over time, providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding.
Prediction of Ligand-Protein Interactions
Computational techniques are pivotal in predicting how a ligand will bind to a protein. Molecular docking, a primary method in this field, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This prediction is crucial for understanding the mechanism of action and for designing more effective drugs.
For derivatives containing the piperidine or benzoic acid scaffold, docking studies have been instrumental. For instance, in studies of benzimidazole (B57391) derivatives, which share structural similarities, molecular docking has been used to probe ligand-binding interactions. connectjournals.com Such analyses identify key amino acid residues within the protein's active site that are crucial for binding. For example, studies on 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors identified residues LYS 879, PRO 914, and ASP 916 as important anchors for ligand binding through hydrogen bond analysis. dergipark.org.tr
Similarly, molecular docking of 2-(oxalylamino) benzoic acid analogues with the protein tyrosine phosphatase 1B (PTP1B) enzyme has successfully predicted their binding conformations within the active site. nih.gov These computational predictions often correlate well with experimental results and provide a structural basis for the observed biological activity. The stability of these predicted interactions can be further assessed using molecular dynamics simulations, which simulate the movement of atoms and molecules over time. dergipark.org.tr
| Derivative Class | Target Protein | Key Interacting Residues | Computational Method |
|---|---|---|---|
| 2-(piperazin-1-yl)-1H-benzo[d]imidazole | EGFR | LYS 879, PRO 914, ASP 916 | Molecular Docking |
| 2-(oxalylamino) benzoic acid | PTP1B | Not Specified | Molecular Docking |
| Bicyclo ((aryl) methyl) benzamides | Dopamine (B1211576) Transporter (DAT) | Tyr124, Phe43, Phe325, Asp46, Phe319, Val120 | Molecular Docking, Molecular Dynamics |
Estimation of Binding Affinities
Beyond predicting the binding pose, computational methods can estimate the binding affinity, which is the strength of the interaction between a ligand and its protein target. researchgate.net This is a critical parameter in drug design, as higher affinity often translates to greater potency. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of ligand-protein complexes. connectjournals.com
For example, in the study of 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles, both Glide docking scores and Prime/MMGBSA binding energies were calculated to quantify the interaction strength. connectjournals.com A strong correlation between computationally predicted binding affinities and experimentally determined values (e.g., IC50) has been observed in various studies, such as for 2-(oxalylamino) benzoic acid analogues, where a correlation coefficient (r²) of 0.859 was found. nih.gov
Recent advancements have also seen the application of machine learning and small language models to predict ligand-protein interaction affinities with high accuracy, using only the chemical structure of the ligand and the amino acid sequence of the protein as inputs. arxiv.org These data-driven approaches are becoming increasingly powerful in drug discovery. researchgate.net
| Derivative Class | Target Protein | Computational Method | Key Finding |
|---|---|---|---|
| 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Not Specified | Glide Docking, Prime/MMGBSA | Quantitative estimation of binding energy. |
| 2-(oxalylamino) benzoic acid | PTP1B | Molecular Docking | Predicted binding affinities correlated well with experimental data (r²=0.859). nih.gov |
| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Molecular Docking, Molecular Dynamics | Identified compound 1 with high affinity (Ki = 3.2 nM), comparable to reference. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are essential for predicting the activity of new, unsynthesized compounds. mdpi.com
Prediction of Biological Activity and Potency
QSAR models are built using a set of compounds with known activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and correlated with biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.comresearchgate.net
For scaffolds related to this compound, QSAR studies have been successfully applied. A study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as Poly(ADP-ribose) polymerase (PARP) inhibitors developed a highly significant QSAR model (R² = 0.935). nih.gov This model, using seven selected descriptors, could accurately predict the PARP inhibitory activity of the molecules. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used for 2-(oxalylamino) benzoic acid analogues, yielding models with satisfactory statistical significance and predictive power. nih.gov These models provide valuable insights into which structural features are important for activity, guiding the design of more potent compounds. nih.gov
Pharmacokinetic Profile Prediction using Computational Descriptors
In addition to predicting potency, computational models are vital for forecasting a drug's pharmacokinetic profile, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. biointerfaceresearch.com
In silico tools can predict a wide range of ADMET properties. For various piperidine and benzimidazole derivatives, properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for toxicity are routinely evaluated computationally. alliedacademies.orgmdpi.com For example, the online tool SwissADME can be used to predict properties like bioavailability and adherence to Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound. dergipark.org.trstmjournals.com
QSAR models can also be specifically developed to predict pharmacokinetic properties. nih.gov For instance, a study on bicyclo ((aryl) methyl) benzamides as GlyT1 inhibitors used computational methods to predict that the most active ligands also had the highest probability of penetrating the central nervous system. mdpi.com These predictive capabilities allow chemists to prioritize compounds that not only are potent but also possess favorable pharmacokinetic profiles for further development. biointerfaceresearch.com
| Derivative Class / Compound | Predicted Property | Computational Method/Tool | Key Finding |
|---|---|---|---|
| Bicyclo ((aryl) methyl) benzamides | CNS Penetration, GI Absorption | In silico ADMET | Most active ligands showed high probability of CNS penetration. mdpi.com |
| 2-(piperazin-1-yl)-1H-benzo[d]imidazole | Bioavailability, Skin Permeability | SwissADME | All ligands exhibited a good bioavailability score of 0.55. dergipark.org.tr |
| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | HIA, BBB | ADMET Prediction | Compound showed good predicted pharmacokinetic characteristics. alliedacademies.org |
| Benzimidazole Derivatives | Plasma Protein Binding, Solubility | ACD/Percepta | Ligands predicted to be moderately soluble and have high plasma protein binding. mdpi.com |
Preclinical and Translational Research
In Vitro Biological Evaluations
No specific enzyme assay data for 2-(Piperidin-1-ylmethyl)benzoic acid was found in the reviewed literature.
There is no available information from cell-based assays such as cytotoxicity or antiproliferation studies for this compound.
Information regarding the selectivity and off-target profiling of this compound is not available in the public domain.
In Vivo Efficacy Studies
No in vivo efficacy studies using animal models for any disease have been reported for this compound.
Pharmacokinetic and Pharmacodynamic Characterization
There is no available data on the pharmacokinetic or pharmacodynamic properties of this compound.
Metabolic Stability and Biotransformation Pathways
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and potential for toxicity. For this compound, metabolic transformations would likely be catalyzed by cytochrome P450 (CYP) enzymes and other phase I and phase II drug-metabolizing enzymes.
Expected Metabolic Pathways: Based on its structure, the primary sites for metabolism are the piperidine (B6355638) ring and the benzylic carbon. Potential biotransformation pathways include:
Oxidation of the Piperidine Ring: The piperidine moiety is susceptible to several oxidative reactions. N-oxidation can occur at the tertiary amine, and C-oxidation can happen at carbons alpha to the nitrogen, potentially leading to the formation of lactams. frontiersin.org Studies on piperidine have shown in vitro metabolism to N-hydroxy piperidine and 2,3,4,5-tetrahydro-pyridine-1-oxide. documentsdelivered.com
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzylic carbon is a common metabolic pathway for N-alkylated piperidines. nih.govacs.org This would result in the formation of piperidine and 2-carboxybenzaldehyde, which would likely be further oxidized to benzoic acid. CYP3A4 is a major isoform known to catalyze N-dealkylation reactions of various drugs containing a 4-aminopiperidine (B84694) moiety. nih.gov
Aromatic Hydroxylation: The benzoic acid ring could undergo hydroxylation at various positions, a common metabolic route for aromatic compounds.
Conjugation (Phase II Metabolism): The carboxylic acid group of the parent compound or its phase I metabolites can undergo conjugation reactions, primarily glucuronidation, to form more water-soluble metabolites that are readily excreted.
Table 1: Predicted Metabolic Pathways for this compound
| Pathway | Primary Enzymes Involved (Predicted) | Potential Metabolites | Structural Moiety Involved |
| Piperidine Ring Oxidation | Cytochrome P450 (CYP) Isoforms | N-oxides, Hydroxylated piperidines, Lactams | Piperidine Ring |
| N-dealkylation | Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4) | Piperidine, 2-Carboxybenzaldehyde | N-Benzyl Linkage |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) Isoforms | Hydroxylated benzoic acid derivatives | Benzoic Acid Ring |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acyl glucuronide conjugates | Carboxylic Acid Group |
Assessment of Blood-Brain Barrier Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity within the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.
The physicochemical properties of this compound will largely determine its potential for passive diffusion across the BBB. Key properties influencing BBB penetration include lipophilicity, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.
While specific experimental data for this compound is not available, general principles can be applied. The presence of a carboxylic acid group, which is typically ionized at physiological pH, would be expected to decrease lipophilicity and limit passive diffusion across the BBB. For example, nipecotic acid, a piperidine-3-carboxylic acid, is known for its poor ability to cross the BBB due to its hydrophilic nature. thieme-connect.com
However, the N-benzylpiperidine portion of the molecule is more lipophilic and is a common scaffold in CNS-active drugs. uj.edu.pl In some cases, compounds containing both a basic amine (like the piperidine nitrogen) and a carboxylic acid can exist as zwitterions, which may also influence their transport characteristics.
Methods for Assessing BBB Penetration: Several in vitro and in silico models are used to predict BBB permeability:
In Silico Models: Computational models can predict BBB penetration based on a compound's structure and physicochemical properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are often used in early drug discovery. nih.gov
In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a common method to assess passive permeability. researchgate.net Cell-based models using brain endothelial cells are also employed to study both passive diffusion and the role of active transport mechanisms, including efflux transporters like P-glycoprotein (P-gp), which can actively pump compounds out of the brain. nih.govnih.gov
Studies on various piperidine derivatives have shown that they can be designed to be CNS penetrant. researchgate.netnih.gov However, without experimental data, the BBB penetration potential of this compound remains speculative.
Preclinical Safety and Toxicology Assessments
Preclinical safety and toxicology studies are essential to identify potential hazards associated with a new chemical entity before it can be considered for human use. A comprehensive toxicological profile would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology.
No specific toxicology studies for this compound have been reported in the public domain. General toxicological considerations for the structural components are discussed below.
General Toxicology of Structural Moieties:
Benzoic Acid and Derivatives: Benzoic acid itself is a widely used food preservative and is generally recognized as safe at low concentrations. nih.gov However, at higher doses, it can cause adverse effects. The toxicology of benzoic acid derivatives can vary significantly based on their substitution patterns. preprints.orgnih.gov
Standard Preclinical Toxicology Assessments: A standard preclinical toxicology program would include the following studies. The table below is illustrative of the types of studies conducted and does not represent actual data for the compound .
Table 2: Standard Preclinical Safety and Toxicology Assessments
| Assessment Type | Purpose | Typical Assays/Models |
| Acute Toxicity | To determine the effects of a single high dose and the median lethal dose (LD50). | Administration of single ascending doses to rodent species. |
| Repeat-Dose Toxicity | To evaluate the toxicological effects after long-term exposure. | Daily administration for 28 or 90 days in at least two species (one rodent, one non-rodent). |
| Genotoxicity | To assess the potential to damage genetic material. | Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, in vivo micronucleus test. |
| Safety Pharmacology | To investigate potential adverse effects on major physiological systems. | Irwin test, cardiovascular (hERG assay, telemetry in animals), respiratory, and central nervous system assessments. |
| Reproductive and Developmental Toxicology | To assess effects on fertility and embryonic/fetal development. | Fertility and early embryonic development studies; teratogenicity studies in pregnant animals. |
| Carcinogenicity | To evaluate the potential to cause cancer. | Long-term (e.g., 2-year) studies in rodents. |
Without specific data, any potential toxicities of this compound are unknown.
Conclusion and Future Research Directions
Synthesis of Current Research Findings and Emerging Therapeutic Prospects
The current body of research, largely based on analogous structures, suggests that the 2-(Piperidin-1-ylmethyl)benzoic acid scaffold holds considerable promise for therapeutic applications. The combination of the piperidine (B6355638) and benzoic acid pharmacophores provides a foundation for developing novel agents with potential anticancer, anti-inflammatory, and enzyme-inhibiting properties. The versatility of this chemical framework allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. Emerging therapeutic prospects lie in the exploration of this compound and its derivatives as targeted therapies for a range of diseases.
Identification of Remaining Research Gaps and Challenges in Compound Development
Despite its potential, significant research gaps hinder the development of this compound as a therapeutic agent. The most prominent gap is the lack of specific biological data for this particular isomer. Key challenges include:
Lack of a standardized and optimized synthesis protocol , which is essential for producing the compound in sufficient quantities for further studies.
A complete absence of in vitro and in vivo pharmacological data , making it difficult to ascertain its specific biological activities and mechanism of action.
Limited understanding of its pharmacokinetic and toxicological profile , which is crucial for assessing its drug-like properties and safety.
The need for comprehensive SAR studies to understand how structural modifications affect its biological activity.
Proposed Future Directions in Drug Design and Translational Research for this compound Analogs
To unlock the therapeutic potential of this compound and its analogs, future research should focus on a multi-pronged approach:
Development of Efficient Synthetic Routes : The first step should be the development and optimization of a reliable synthetic pathway for this compound and a library of its derivatives with diverse substitution patterns.
High-Throughput Screening : The synthesized compounds should undergo high-throughput screening against a panel of biological targets, including cancer cell lines, inflammatory mediators, and key enzymes, to identify lead compounds with promising activity.
Computational Modeling and Drug Design : In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, should be employed to predict the biological activities of novel analogs and guide the design of more potent and selective compounds.
Preclinical Evaluation : Promising lead compounds should be subjected to rigorous preclinical evaluation, including in vivo efficacy studies in relevant animal models, as well as comprehensive pharmacokinetic and toxicology assessments.
Translational Research : Collaborative efforts between medicinal chemists, pharmacologists, and clinicians will be essential to translate promising preclinical findings into clinical applications.
By systematically addressing these research gaps and pursuing these future directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold and pave the way for the development of novel and effective medicines.
Q & A
Q. How can computational chemistry predict the binding affinity of this compound derivatives for target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
